molecular formula C7H7N3O4 B1345158 (3-methyl-2,6-dinitrophenyl)amine CAS No. 70343-06-5

(3-methyl-2,6-dinitrophenyl)amine

Cat. No.: B1345158
CAS No.: 70343-06-5
M. Wt: 197.15 g/mol
InChI Key: KZSINJBSWZJVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methyl-2,6-dinitrophenyl)amine: , also known by its CAS number 70343-06-5, is a chemical compound with a complex molecular structure. It is extensively used in scientific research due to its versatile properties and potential for innovative applications across various scientific disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-methyl-2,6-dinitrophenyl)amine typically involves nitration of 3-methylbenzenamine. The nitration process requires the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 6 positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are crucial due to the hazardous nature of the reagents and the potential for explosive reactions .

Chemical Reactions Analysis

Types of Reactions: (3-methyl-2,6-dinitrophenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-methyl-2,6-dinitrophenyl)amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which (3-methyl-2,6-dinitrophenyl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups on the benzene ring can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound can also act as an electron acceptor in charge-transfer complexes, affecting various biochemical pathways .

Comparison with Similar Compounds

  • Benzenamine, 2,4-dinitro-6-methyl-
  • Benzenamine, 2,6-dinitro-4-methyl-
  • Benzenamine, 3,5-dinitro-2-methyl-

Comparison: (3-methyl-2,6-dinitrophenyl)amine is unique due to the specific positioning of the nitro and methyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it undergoes. Compared to its similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-methyl-2,6-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-4-2-3-5(9(11)12)6(8)7(4)10(13)14/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSINJBSWZJVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220624
Record name Benzenamine, 2,6-dinitro-3-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70343-06-5
Record name 3-Methyl-2,6-dinitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70343-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Toluidine, 2,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070343065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,6-dinitro-3-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.